![molecular formula C19H24Cl2N2 B12924615 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a dibenzoannulene core fused with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aryl alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dibenzo[a,d]cycloheptene core.
Piperazine Ring Introduction: The dibenzo[a,d]cycloheptene core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Product Formation: The purified intermediates are then reacted to form the final product, which is further purified and converted into the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride can be compared with other similar compounds such as:
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : Similar core structure but lacks the piperazine ring.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Contains a hydroxyl group instead of the piperazine ring.
- Dibenzosuberone : Another dibenzoannulene derivative with different functional groups.
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride lies in its specific structure, which combines the dibenzoannulene core with a piperazine ring, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24Cl2N2 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;;/h1-8,19-20H,9-14H2;2*1H |
Clé InChI |
LUZHSSGYPIBRBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924547.png)
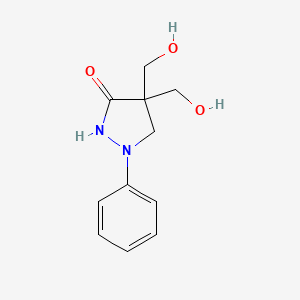
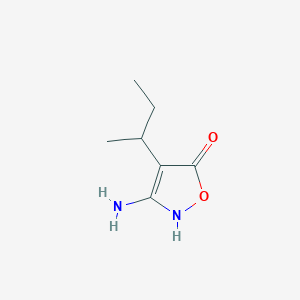
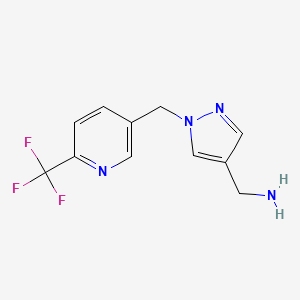
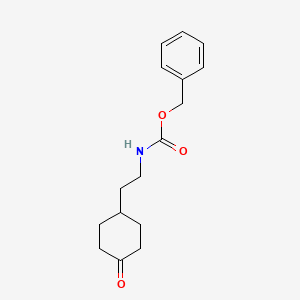
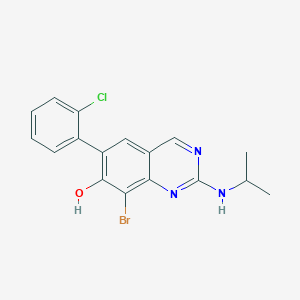
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
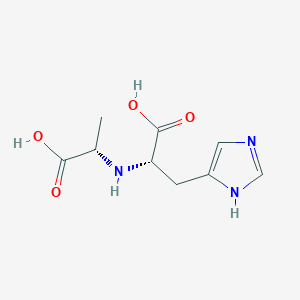

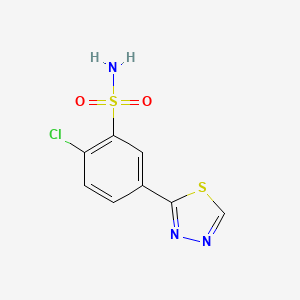
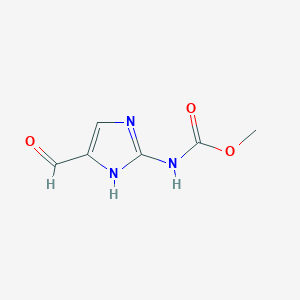
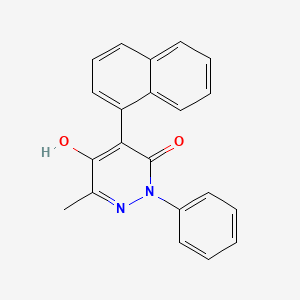
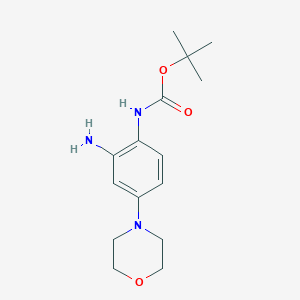
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
